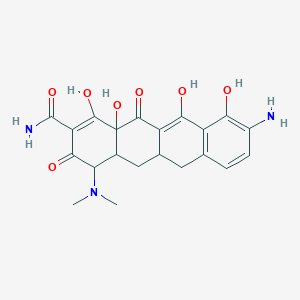

9-Didemethyl Minocycline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 9-Didemetil Minociclina es un derivado químicamente modificado de la minociclina, un miembro de los antibióticos de la tetraciclina. Este compuesto se caracteriza por la eliminación de dos grupos metilo del compuesto original, la minociclina . La minociclina en sí es un antibiótico de tetraciclina de segunda generación conocido por su actividad antibacteriana de amplio espectro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la 9-Didemetil Minociclina implica la desmetilación de la minociclina. Un método común incluye someter la aureomicina desmetilizada y la dimetilamina a reacciones en un solvente de amina o solvente de amida bajo la catálisis de un complejo de paladio . El compuesto intermedio se somete entonces a hidrogenación y deshidroxilación en un solvente de alcohol que incluye un ácido bajo la catálisis de un catalizador .

Métodos de producción industrial: La producción industrial de la 9-Didemetil Minociclina sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica materias primas fácilmente disponibles, bajo coste, operación de reacción simple de dos pasos, alto rendimiento del producto, buena calidad del producto y recuperabilidad y reutilización de los solventes .

Análisis De Reacciones Químicas

Tipos de reacciones: La 9-Didemetil Minociclina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como el cloro o el bromo en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

La 9-Didemetil Minociclina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La acción principal de la 9-Didemetil Minociclina implica la inhibición de la síntesis de proteínas bacterianas. Lo logra uniéndose a la subunidad ribosomal 30S en las células bacterianas, bloqueando la unión del aminoacil-ARNt al complejo ARNm-ribosoma en el sitio aceptor (A) ribosomal . Este mecanismo es común entre las tetraciclinas y es crucial para su actividad antibacteriana.

Compuestos similares:

Minociclina: El compuesto original, conocido por su actividad antibacteriana de amplio espectro.

Tetraciclina: Otro miembro de los antibióticos de la tetraciclina, con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Doxiciclina: Un antibiótico de tetraciclina con una vida media más larga y una mejor absorción en comparación con la minociclina.

Singularidad: La 9-Didemetil Minociclina es única debido a su modificación estructural, que mejora sus propiedades farmacodinámicas y potencialmente reduce la resistencia en comparación con otras tetraciclinas . Ha demostrado una mayor potencia en la inhibición de la actividad de la metaloproteinasa de matriz-9 (MMP-9) en comparación con la tetraciclina y la doxiciclina .

Comparación Con Compuestos Similares

Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.

Tetracycline: Another member of the tetracycline antibiotics, with a similar mechanism of action but different pharmacokinetic properties.

Doxycycline: A tetracycline antibiotic with a longer half-life and better absorption compared to minocycline.

Uniqueness: 9-Didemethyl Minocycline is unique due to its structural modification, which enhances its pharmacodynamic properties and potentially reduces resistance compared to other tetracyclines . It has shown higher potency in inhibiting matrix metalloproteinase-9 (MMP-9) activity compared to tetracycline and doxycycline .

Propiedades

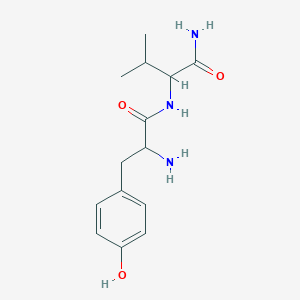

Fórmula molecular |

C21H23N3O7 |

|---|---|

Peso molecular |

429.4 g/mol |

Nombre IUPAC |

9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30) |

Clave InChI |

ZZLPMVKBERHMQN-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)

![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)

![17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)

![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)

![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)

![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)